molecular formula C20H18FN3O6 B14041504 ((2R,3S,4S)-4-Acetoxy-3-fluoro-5-(4-oxo-4,5-dihydro-1H-imidazo[4,5-C]pyridin-1-YL)tetrahydrofuran-2-YL)methyl benzoate

((2R,3S,4S)-4-Acetoxy-3-fluoro-5-(4-oxo-4,5-dihydro-1H-imidazo[4,5-C]pyridin-1-YL)tetrahydrofuran-2-YL)methyl benzoate

Cat. No.: B14041504
M. Wt: 415.4 g/mol
InChI Key: CBHBMNATVKGZNR-NVYBPEMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((2R,3S,4S)-4-Acetoxy-3-fluoro-5-(4-oxo-4,5-dihydro-1H-imidazo[4,5-C]pyridin-1-YL)tetrahydrofuran-2-YL)methyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetoxy group, a fluoro substituent, and an imidazo[4,5-C]pyridinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of ((2R,3S,4S)-4-Acetoxy-3-fluoro-5-(4-oxo-4,5-dihydro-1H-imidazo[4,5-C]pyridin-1-YL)tetrahydrofuran-2-YL)methyl benzoate involves several steps, including the formation of the tetrahydrofuran ring, the introduction of the fluoro substituent, and the attachment of the imidazo[4,5-C]pyridinyl group. The reaction conditions typically require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The acetoxy group can be oxidized to form corresponding carboxylic acids.

    Reduction: The fluoro substituent can be reduced under specific conditions.

    Substitution: The imidazo[4,5-C]pyridinyl group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

((2R,3S,4S)-4-Acetoxy-3-fluoro-5-(4-oxo-4,5-dihydro-1H-imidazo[4,5-C]pyridin-1-YL)tetrahydrofuran-2-YL)methyl benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antiviral and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ((2R,3S,4S)-4-Acetoxy-3-fluoro-5-(4-oxo-4,5-dihydro-1H-imidazo[4,5-C]pyridin-1-YL)tetrahydrofuran-2-YL)methyl benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to ((2R,3S,4S)-4-Acetoxy-3-fluoro-5-(4-oxo-4,5-dihydro-1H-imidazo[4,5-C]pyridin-1-YL)tetrahydrofuran-2-YL)methyl benzoate include:

Properties

Molecular Formula

C20H18FN3O6

Molecular Weight

415.4 g/mol

IUPAC Name

[(2R,3S,4S)-4-acetyloxy-3-fluoro-5-(4-oxo-5H-imidazo[4,5-c]pyridin-1-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C20H18FN3O6/c1-11(25)29-17-15(21)14(9-28-20(27)12-5-3-2-4-6-12)30-19(17)24-10-23-16-13(24)7-8-22-18(16)26/h2-8,10,14-15,17,19H,9H2,1H3,(H,22,26)/t14-,15+,17-,19?/m1/s1

InChI Key

CBHBMNATVKGZNR-NVYBPEMASA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@H](OC1N2C=NC3=C2C=CNC3=O)COC(=O)C4=CC=CC=C4)F

Canonical SMILES

CC(=O)OC1C(C(OC1N2C=NC3=C2C=CNC3=O)COC(=O)C4=CC=CC=C4)F

Origin of Product

United States

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